6-Methoxyharmalan 6-Methoxyharmalan 6-methoxy-1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole is a harmala alkaloid.
6-Methoxyharmalan is a natural product found in Grewia bicolor with data available.
Brand Name: Vulcanchem
CAS No.: 3589-73-9
VCID: VC1687961
InChI: InChI=1S/C13H14N2O/c1-8-13-10(5-6-14-8)11-7-9(16-2)3-4-12(11)15-13/h3-4,7,15H,5-6H2,1-2H3
SMILES: CC1=NCCC2=C1NC3=C2C=C(C=C3)OC
Molecular Formula: C13H14N2O
Molecular Weight: 214.26 g/mol

6-Methoxyharmalan

CAS No.: 3589-73-9

Cat. No.: VC1687961

Molecular Formula: C13H14N2O

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxyharmalan - 3589-73-9

Specification

CAS No. 3589-73-9
Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
IUPAC Name 6-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole
Standard InChI InChI=1S/C13H14N2O/c1-8-13-10(5-6-14-8)11-7-9(16-2)3-4-12(11)15-13/h3-4,7,15H,5-6H2,1-2H3
Standard InChI Key HMBHRMFLDKKSCT-UHFFFAOYSA-N
SMILES CC1=NCCC2=C1NC3=C2C=C(C=C3)OC
Canonical SMILES CC1=NCCC2=C1NC3=C2C=C(C=C3)OC

Introduction

Chemical Properties and Structure

Molecular Characteristics

6-Methoxyharmalan is characterized by a well-defined molecular structure with specific chemical properties that contribute to its biological activity. The compound features a β-carboline core structure with a methoxy group at the 6-position and a methyl group at the 1-position.

Table 1: Key Chemical Properties of 6-Methoxyharmalan

PropertyValueSource
Molecular FormulaC₁₃H₁₄N₂O
Molecular Weight214.26 g/mol
CAS Registry Number3589-73-9
Physical AppearanceYellow crystalline form
Recommended Storage Temperature2-8°C
IUPAC Standard InChIKeyHMBHRMFLDKKSCT-UHFFFAOYSA-N

Structural Features

The compound possesses a tricyclic structure consisting of an indole ring fused with a partly reduced pyridine ring, creating the characteristic β-carboline framework. The methoxy group at position 6 significantly influences its receptor binding and pharmacological profile, distinguishing it from other related β-carbolines . The nitrogen atoms in its structure contribute to its basic properties and ability to form salts, such as the monohydrochloride derivative that is often used in laboratory settings .

Natural Occurrence and Distribution

Botanical Sources

6-Methoxyharmalan has been identified in several plant species, with notable concentrations found in certain plant families. This natural distribution contributes to its traditional use in various cultural contexts.

The compound occurs naturally in the stems and leaves of Virola cuspidata, a plant species belonging to the Myristicaceae family . This family of plants is known for containing various psychoactive compounds and has been used in traditional preparations by indigenous communities in parts of South America. The presence of 6-Methoxyharmalan in Virola species is consistent with the occurrence of other β-carboline alkaloids in plants used for their psychoactive properties .

Biosynthetic Pathway

The biosynthesis of 6-Methoxyharmalan in plants follows pathways similar to other indole alkaloids. The compound is derived from tryptophan through a series of enzymatic reactions involving decarboxylation, methylation, and cyclization steps. The specific enzymes involved in the methylation of the 6-position appear to be conserved across various plant species that produce this compound .

Biochemical Properties

Receptor Interactions

6-Methoxyharmalan demonstrates significant interaction with several neurotransmitter systems, which explains many of its observed pharmacological effects. Research has shown that it exhibits affinity for multiple receptor types, with notable activity at serotonergic receptors.

The compound has demonstrated moderate affinity for the α2A-adrenoceptor subtype, with a reported dissociation constant (Ki) of approximately 530 ± 40 nM . This interaction suggests potential applications in treating disorders related to adrenergic dysfunction. Additionally, its structural characteristics enable interaction with serotonin (5-HT) receptors, particularly the 5-HT2c receptor subtype .

Enzyme Inhibition

Studies have indicated that 6-Methoxyharmalan, like other β-carbolines, possesses enzyme inhibitory properties that contribute to its biological effects. It has been reported to inhibit certain cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4/5, which are crucial for drug metabolism . This property has implications for potential drug interactions and pharmacokinetic considerations in research settings.

Pharmacological Effects

Neuropharmacological Activity

The neuropharmacological profile of 6-Methoxyharmalan includes several noteworthy effects that have been documented in research studies. Its activity in the central nervous system results from interactions with multiple neurotransmitter systems.

Table 2: Key Neuropharmacological Effects of 6-Methoxyharmalan

EffectMechanismPotential Application
Serotonergic ModulationInteraction with 5-HT receptorsNeuropsychiatric disorders
Adrenergic Receptor Bindingα2A-adrenoceptor affinityAdrenergic dysfunction conditions
Hallucinogenic PropertiesSerotonin receptor modulationResearch on altered consciousness states
Antioxidant ActivityInhibition of oxidative stress markersNeurodegenerative conditions

The compound's hallucinogenic properties are attributed to its ability to modulate neurotransmitter systems, particularly those involving serotonin receptors . These effects may induce altered states of consciousness and perceptual changes, similar to other hallucinogens derived from tryptophan.

Antioxidant Properties

Recent research has highlighted the antioxidant potential of 6-Methoxyharmalan. Studies have shown that it can inhibit oxidative stress markers in various cellular models, suggesting a protective role against oxidative damage . This property could be beneficial in neurodegenerative diseases where oxidative stress is a contributing factor.

Research Applications

Neurochemical Research

6-Methoxyharmalan has proven valuable in neurochemical studies aimed at understanding receptor function and neurotransmitter systems. Its specific binding properties make it a useful tool for investigating serotonergic pathways and their role in various neurological processes.

In research settings, the compound has been used to study:

  • Serotonin receptor subtypes and their distribution

  • The role of β-carbolines in neuropsychiatric conditions

  • Mechanisms of hallucinogenic effects

  • Potential neuroprotective compounds

Analytical Chemistry Applications

Recent Research Findings

Association with Autism Spectrum Disorders

One of the most intriguing recent research directions involving 6-Methoxyharmalan relates to its potential association with autism spectrum disorders (ASD). A preliminary study detected the presence of this compound in the urine of individuals diagnosed with autism.

In this research, urine samples from eight subjects were analyzed: five diagnosed with autism according to DSM-IV criteria and three neurotypical controls. Using thin layer chromatography (TLC), researchers found that urine samples from four of the five autistic subjects tested positive for 6-Methoxyharmalan (also referred to as McIsaac's Compound in this context) .

Table 3: Detection of 6-Methoxyharmalan in Urine Samples

Subject GroupNumber of SubjectsPositive for 6-MethoxyharmalanPercentage
Diagnosed with Autism5480%
Neurotypical Controls300%

These findings have led to a hypothesis suggesting that some forms of autism may be associated with disturbances in the melatonin-generating system, potentially resulting in the formation of hallucinogenic indolamines like 6-Methoxyharmalan in the pineal gland instead of melatonin .

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